1-(Furan-3-ylmethyl)piperazine hydrochloride
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Overview
Description
1-(Furan-3-ylmethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a furan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)piperazine hydrochloride typically involves the reaction of furan-3-ylmethyl chloride with piperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-3-ylmethyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their
Properties
Molecular Formula |
C9H15ClN2O |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;/h1,6,8,10H,2-5,7H2;1H |
InChI Key |
KXBPFUQXDBHPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl |
Origin of Product |
United States |
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